molecular formula C11H11ClN4S B4286015 N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No. B4286015
M. Wt: 266.75 g/mol
InChI Key: LHTGKOXYMNLMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent plant growth regulator that promotes cell division and elongation, and enhances fruit and seed development. CPPU has been shown to be effective in a wide range of crops, including grapes, apples, kiwifruit, and strawberries.

Mechanism of Action

N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea acts by binding to cytokinin receptors and activating downstream signaling pathways. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has a higher affinity for cytokinin receptors than natural cytokinins, which results in a stronger cytokinin-like activity. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to activate the expression of genes involved in cell division, cell elongation, and fruit development, and to regulate the balance between cytokinin and auxin signaling pathways.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has a range of biochemical and physiological effects on plants. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea promotes cell division and elongation, which leads to increased plant growth and development. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea also enhances fruit and seed development by increasing cell number and size, and improving fruit quality by increasing sugar content, firmness, and color. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to enhance resistance to abiotic stress, such as drought and salinity, by regulating the expression of stress-related genes.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a potent and stable cytokinin analog that can be easily synthesized and purified. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has a higher affinity for cytokinin receptors than natural cytokinins, which results in a stronger cytokinin-like activity. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to be effective in a wide range of crops, which makes it a useful tool for plant research. However, N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea also has some limitations. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is relatively expensive compared to natural cytokinins, which may limit its use in large-scale experiments. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea also has a narrow range of activity, which may limit its application in certain plant species or developmental stages.

Future Directions

For N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea research include developing new analogs, studying plant-microbe interactions, investigating stress responses, developing targeted plant growth regulators, and studying secondary metabolism.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been extensively used in plant research to study the effects of cytokinins on plant growth and development. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to promote cell division and elongation, increase fruit and seed size, improve fruit quality, and enhance resistance to abiotic stress. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been used to study the molecular mechanisms of cytokinin signaling and to develop new cytokinin analogs with improved properties.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4S/c1-16-7-6-10(15-16)14-11(17)13-9-5-3-2-4-8(9)12/h2-7H,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTGKOXYMNLMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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